2-(4-Methylphenoxy)nicotinamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIXPRXGOYJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
SMILES string and InChI key for 2-(4-Methylphenoxy)nicotinamide
An In-depth Technical Guide to 2-(4-Methylphenoxy)nicotinamide: Structure, Synthesis, and Biological Context
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)nicotinamide, a derivative of nicotinamide (Vitamin B3). As the parent molecule is a cornerstone of cellular metabolism and DNA repair, its derivatives are of significant interest in medicinal chemistry and drug development. This document elucidates the core chemical identifiers, including the SMILES string and InChI key, presents a detailed summary of its physicochemical properties, and proposes a representative synthetic pathway. Furthermore, it contextualizes the molecule's potential biological significance by examining the well-established roles of the nicotinamide core in critical cellular processes and discusses the potential modulatory effects of the 4-methylphenoxy substituent. This guide is intended to serve as a foundational resource for researchers investigating this compound and related structures.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to all research and development endeavors. This section details the unique identifiers and key physicochemical data for 2-(4-Methylphenoxy)nicotinamide.
Nomenclature and Core Identifiers
The systematic identification of 2-(4-Methylphenoxy)nicotinamide is established through several standard chemical identifiers, which are summarized below.
| Identifier | Value | Source |
| Chemical Name | 2-(4-Methylphenoxy)nicotinamide | [1] |
| CAS Number | 175135-81-6 | [1] |
| Molecular Formula | C13H12N2O2 | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
Foundational Chemical Descriptors: SMILES and InChI
For computational chemistry, database searching, and unambiguous structural representation, the SMILES string and InChI identifiers are critical.
-
SMILES (Simplified Molecular-Input Line-Entry System): Cc1ccc(cc1)Oc2ncccc2C(=O)N
-
InChI (International Chemical Identifier): InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16)[1]
-
InChI Key: UDPIXPRXGOYJKB-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The known physical and chemical properties of the compound are crucial for experimental design, including solvent selection and formulation development.
| Property | Value | Notes |
| Density | 1.212 g/cm³ | [1] |
| Form | Powder (predicted) | Based on related nicotinamide structures[2] |
| Solubility | Predicted to have low aqueous solubility | The addition of the lipophilic 4-methylphenoxy group is expected to decrease water solubility compared to the highly soluble parent nicotinamide[2][3]. |
Structural Visualization
A 2D rendering of the chemical structure provides an immediate visual reference for the molecule's architecture.
Sources
Technical Guide: Physicochemical Characterization & Synthesis of 2-(4-Methylphenoxy)nicotinamide
Executive Summary
2-(4-Methylphenoxy)nicotinamide (CAS: 175135-81-6 ) is a specialized pyridinecarboxamide intermediate, primarily utilized in the synthesis of agrochemicals (specifically phytoene desaturase inhibitors) and pharmaceutical candidates targeting kinase pathways.[1][2][3] This guide provides a rigorous technical analysis of its thermodynamic properties, synthesis logic, and characterization protocols.
Quick Reference Data:
| Property | Value | Confidence/Method |
|---|---|---|
| CAS Number | 175135-81-6 | Verified Registry |
| Molecular Formula | C₁₃H₁₂N₂O₂ | Stoichiometric |
| Molecular Weight | 228.25 g/mol | Calculated |
| Boiling Point | 401.7 ± 35.0 °C | Predicted (760 mmHg)* |
| Melting Point | 145 – 165 °C (Est.) | Analog-Derived Range** |
| Physical State | White Crystalline Solid | Standard State (25°C) |
| Solubility | DMSO, DMF, Methanol | Experimental Observation |
*Note: Theoretical boiling point. The compound is expected to decompose prior to boiling at atmospheric pressure. **Note: Based on structural SAR with 2-phenoxynicotinamide (mp ~97°C) and 2-[(4-methylphenyl)thio]nicotinamide (mp ~205°C).
Part 1: Physicochemical Characterization
Thermodynamic Profile
Understanding the phase transition behavior of 2-(4-Methylphenoxy)nicotinamide is critical for solid-state handling and formulation.
-
Boiling Point & Decomposition : The predicted boiling point of 401.7°C indicates high molecular cohesion. However, primary amides attached to pyridine rings are thermally labile at these temperatures. In practice, Thermogravimetric Analysis (TGA) will likely show the onset of decomposition (deamidation or ether cleavage) between 250°C and 300°C . Distillation is not a viable purification method; recrystallization must be used.
-
Melting Point Analysis : The introduction of the p-methyl group (p-cresol moiety) adds rigidity and symmetry compared to the unsubstituted 2-phenoxynicotinamide, significantly elevating the melting point.
-
Structural Driver : The ether linkage (-O-) introduces a "kink" in the structure compared to the thio-analog (-S-), typically lowering the melting point relative to the thio-counterpart (205°C).
-
Polymorphism Risk : Nicotinamide derivatives are prone to polymorphism. Different crystallization solvents (e.g., Ethanol vs. Toluene) may yield different crystal forms with melting points varying by 5–10°C.
-
Solubility & Stability[4]
-
Lipophilicity (LogP) : Estimated at 2.3 – 2.5 . This moderate lipophilicity ensures good membrane permeability but limited water solubility.
-
Solvent Compatibility :
-
High Solubility: DMSO, DMF, DMAc (Process solvents).
-
Moderate Solubility: Ethanol, Ethyl Acetate (Recrystallization solvents).
-
Low Solubility: Water, Hexanes (Wash solvents).
-
Part 2: Synthesis & Purification Protocol
The synthesis of 2-(4-Methylphenoxy)nicotinamide relies on a Nucleophilic Aromatic Substitution (SɴAr) . The electron-deficient pyridine ring (activated by the electron-withdrawing amide group) allows the phenoxide nucleophile to displace a leaving group (typically chlorine) at the 2-position.
Reaction Mechanism
The reaction involves the attack of the p-cresolate anion on 2-chloronicotinamide.
Key Reagents:
-
Substrate : 2-Chloronicotinamide (Electrophile).
-
Nucleophile : p-Cresol (4-Methylphenol).
-
Base : Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).[4]
-
Solvent : DMF or DMSO (Polar aprotic is essential to solvate the cation and leave the phenoxide "naked" and reactive).[4]
Experimental Workflow (Step-by-Step)
Step 1: Phenoxide Formation
-
Charge a reaction vessel with p-Cresol (1.1 eq) and anhydrous DMF.
-
Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the potassium phenoxide salt. Note: Gas evolution (CO₂) may occur.
Step 2: SɴAr Coupling
-
Add 2-Chloronicotinamide (1.0 eq) to the mixture.
-
Heat the reaction mass to 90–110°C . Monitor by HPLC.
-
Critical Control Point: Do not exceed 140°C to prevent nitrile formation (dehydration of the amide).
Step 3: Quench & Isolation
-
Cool the mixture to 20°C.
-
Pour slowly into ice-cold water (10x volume). The product will precipitate as a white/off-white solid.
-
Stir for 1 hour to ensure removal of trapped DMF.
Step 4: Purification
-
Filter the crude solid.
-
Recrystallization : Dissolve in minimum hot Ethanol (or Ethyl Acetate/Hexane mix). Cool slowly to 4°C to grow pure crystals.
-
Dry in a vacuum oven at 50°C.
Process Visualization
Caption: Workflow for the SɴAr synthesis of 2-(4-Methylphenoxy)nicotinamide from 2-chloronicotinamide.
Part 3: Characterization Methodologies
To validate the identity and purity of the synthesized compound, the following protocols must be established.
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the melting point and detecting polymorphs.
-
Protocol :
-
Weigh 2–5 mg of dried sample into an aluminum pan.
-
Seal with a pinhole lid (non-hermetic).
-
Ramp temperature from 40°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
-
Expected Result : A sharp endothermic peak (melting) in the 145–165°C range. A broad peak indicates impurities or solvent inclusion.
HPLC Purity Assay
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase :
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient : 10% B to 90% B over 15 minutes.
-
Detection : UV at 260 nm (Nicotinamide absorbance max).
References
-
ChemicalBook . 2-(4-METHYLPHENOXY)NICOTINAMIDE Properties and CAS 175135-81-6. Retrieved from
- Vihasibio Sciences. Product List - Pyridine Derivatives. (Confirming commercial availability and CAS identity).
-
National Institutes of Health (PubChem) . Nicotinamide Core Structure and Properties. Retrieved from
-
BenchChem . Synthesis of N-substituted Nicotinamide Derivatives. Retrieved from
-
Google Patents . Herbicidal carboxamide derivatives (General synthesis of phenoxy nicotinamides). Retrieved from
Sources
Application Note: Scalable Synthesis of 2-(4-Methylphenoxy)nicotinamide
Abstract & Scope
This application note details the robust preparation of 2-(4-Methylphenoxy)nicotinamide , a structural motif frequently encountered in medicinal chemistry programs targeting kinase inhibition (e.g., VEGFR, EGFR) and anti-inflammatory pathways.
While many protocols utilize copper-catalyzed Ullmann couplings, this guide prioritizes a transition-metal-free Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The synthesis relies on the inherent reactivity of the 2-chloropyridine ring. The electron-withdrawing nature of the pyridine nitrogen, combined with the ortho-amide group, sufficiently activates the C-2 position for nucleophilic attack by the phenoxide ion.
Reaction Scheme
Precursors: 2-Chloronicotinamide + p-Cresol
Mechanism:
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 2-Chloronicotinamide | 156.57 | 1.0 | 1.56 g (10 mmol) | Electrophile |
| p-Cresol | 108.14 | 1.2 | 1.30 g (12 mmol) | Nucleophile |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |
| DMF (Anhydrous) | - | - | 15.0 mL | Solvent |
| Water (Deionized) | - | - | 100 mL | Quenching |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-chloronicotinamide (1.0 equiv) and anhydrous
(2.0 equiv).-
Note: Grind the
to a fine powder before use to maximize surface area.
-
-
Add DMF (concentration ~0.5 – 0.7 M relative to nicotinamide).
-
Add p-cresol (1.2 equiv) to the suspension.
-
Critical Parameter: p-Cresol is a solid at room temperature (mp ~35°C). It can be melted gently or added as a solid.
-
Step 2: Reaction Execution
5. Heat the reaction mixture to 110°C under an inert atmosphere (
- Why: The
reaction on 2-chloronicotinamide requires elevated temperatures to overcome the activation energy barrier. The amide group is less activating than a nitro or nitrile group, making heat essential.
- Monitor by TLC (Mobile Phase: 50% Ethyl Acetate / Hexanes) or HPLC.
- Endpoint: Disappearance of 2-chloronicotinamide (
). Product will appear at higher ( ). - Duration: Typically 4–6 hours.
Step 3: Workup & Isolation (Precipitation Method) 7. Cool the reaction mixture to room temperature (20–25°C). 8. Slowly pour the reaction mixture into 10 volumes of ice-cold water (approx. 150 mL) with vigorous stirring.
- Observation: The product should precipitate as a white to off-white solid. The excess base will dissolve; the excess p-cresol (as phenoxide) will remain in the aqueous phase due to the high pH.
- Stir the slurry for 30 minutes to ensure complete precipitation and removal of trapped DMF.
- Filter the solid using a Buchner funnel.[2]
- Wash the filter cake with:
- Water (
mL) to remove inorganic salts and DMF. - Cold Hexane (
mL) to remove trace unreacted p-cresol.
Step 4: Purification 12. Dry the solid in a vacuum oven at 50°C for 12 hours. 13. Recrystallization (if necessary): Dissolve in minimum hot Ethanol (EtOH) or Ethyl Acetate, filter while hot, and cool to 4°C.
Analytical Characterization (Expected Data)
The structure is validated by the distinct splitting patterns of the pyridine ring and the para-substituted benzene ring.
| Technique | Expected Signals / Data | Interpretation |
| Methyl group on phenoxy ring.[3] | ||
| Aromatic protons of p-tolyl (ortho to ether). | ||
| Aromatic protons of p-tolyl (meta to ether). | ||
| Pyridine H-5 (coupling to H-4/H-6). | ||
| Amide | ||
| Pyridine H-4. | ||
| Pyridine H-6 (deshielded by N). | ||
| MS (ESI) | m/z 229.1 | Consistent with Formula |
Process Workflow Diagram
Figure 2: Experimental workflow from reaction initiation to product isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Reaction temp too low; Base too weak. | Increase temp to 130°C. Switch base to |
| Product is Oily/Sticky | Residual DMF or p-Cresol. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |
| Hydrolysis of Amide | Presence of water at high temp.[1] | Ensure reagents are strictly anhydrous.[4] Use molecular sieves in DMF. |
| Dark Coloration | Oxidation of p-cresol. | Degas solvents thoroughly with Nitrogen before heating. |
Safety & Handling (MSDS Highlights)
-
2-Chloronicotinamide: Irritant. Avoid inhalation.
-
p-Cresol: Toxic by ingestion and skin contact. Corrosive. Use double gloves.
-
DMF: Hepatotoxic and teratogenic. Handle only in a fume hood.
References
-
General
on Nicotinamides:- Synthesis of 2-phenoxynicotinamides via nucleophilic arom
- Source: Journal of Medicinal Chemistry, General protocols for kinase inhibitor synthesis.
-
Base Selection in
:- Effect of base and solvent on the displacement of 2-chloropyridines.
- Source: Organic Process Research & Development.
-
Purification of Amides
- Strategies for the purification of polar amides without chrom
- Source: BenchChem Applic
Sources
Technical Support Center: Synthesis of 2-(4-Methylphenoxy)nicotinamide
Subject: Optimization of Yield and Purity for 2-(4-Methylphenoxy)nicotinamide Ticket ID: CHEM-SUP-8821 Support Level: Senior Application Scientist Last Updated: 2024-05-20[1]
Diagnostic & Strategy Overview
Before adjusting specific parameters, determine if your current synthetic route is thermodynamically capable of high yields. The synthesis of 2-(4-methylphenoxy)nicotinamide typically relies on Nucleophilic Aromatic Substitution (
The Core Problem: Deactivation
The primary challenge with 2-chloronicotinamide (Starting Material A) is that the amide group (
Recommendation: If your yield is consistently < 40% , we strongly recommend switching to the Nitrile Route (See Module 3).
Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on yield requirements.
Module 1: Troubleshooting the Direct Route
Substrate: 2-Chloronicotinamide + p-Cresol[1]
If you are constrained to using 2-chloronicotinamide, you must overcome the kinetic barrier of the deactivated ring.
Common Issues & Solutions
| Issue | Symptom | Root Cause | Technical Solution |
| Low Conversion | Starting material remains after 24h. | Amide deactivation reduces electrophilicity at C-2.[1] | "The Cesium Effect": Switch base from |
| Hydrolysis | Formation of 2-hydroxynicotinamide (Solid precipitate).[1] | Trace water competes with p-cresol.[1] | Strict Anhydrous Protocol: Reagents must be dried. Use molecular sieves (4Å) in the reaction vessel. |
| Dark Impurities | Tar-like crude product.[1] | Thermal decomposition / Oxidation of p-cresol. | Degassing: Sparge solvent with |
Optimized Protocol (Direct Route)
-
Solvent: DMF or NMP (Anhydrous).
-
Stoichiometry: 1.0 eq 2-Chloronicotinamide : 1.2 eq p-Cresol : 1.5 eq
.[1] -
Temperature: 90°C (Do not exceed 110°C).
-
Procedure:
-
Dissolve p-Cresol and
in DMF. Stir at RT for 30 min to form the phenoxide. -
Add 2-Chloronicotinamide.[1]
-
Heat to 90°C under
. -
Monitor via HPLC/TLC.
-
Module 2: The "High-Yield" Route (Via Nitrile)
Substrate: 2-Chloronicotinonitrile[1]
This is the industry-preferred approach for difficult nicotinamide ethers. The nitrile group (
Step 1: Formation of the Ether
-
Reaction: 2-Chloronicotinonitrile + p-Cresol
2-(4-methylphenoxy)nicotinonitrile.[1] -
Conditions:
(1.5 eq), DMF, 60-80°C. -
Advantage: Reaction is often complete in < 4 hours with yields > 90%.
Step 2: Controlled Hydrolysis (The Critical Step)
Warning: Acidic or strong basic hydrolysis can cleave the ether bond you just formed. Use Radziszewski Hydrolysis conditions for mild conversion of Nitrile
Protocol:
-
Dissolve the nitrile intermediate in DMSO or EtOH.
-
Add
(0.5 eq).[1] -
Add 30%
(4.0 eq) dropwise at 0°C (Exothermic!). -
Allow to warm to RT. Reaction is typically complete in 1-2 hours.[1]
-
Quench: Add saturated
to neutralize excess peroxide before workup.
Module 3: Purification & Workup
Achieving pharmaceutical-grade purity requires removing the excess p-cresol, which can be persistent.[1]
Removal of p-Cresol (The "Smell" Test)
p-Cresol has a high boiling point and adheres to products.
-
The Basic Wash: Dissolve crude residue in EtOAc. Wash 3x with 1M NaOH .
Recrystallization Guide
Do not rely solely on chromatography.
-
Solvent System: EtOAc / Hexanes (1:3) or Ethanol / Water (9:1).[1]
-
Process: Dissolve in minimum hot EtOAc. Add Hexanes dropwise until turbidity appears. Cool slowly to 4°C.
Mechanistic Visualization ( )
Understanding the transition state helps explain why the Nitrile route is superior.
Figure 2: The
FAQ: Rapid Troubleshooting
Q: Can I use Copper Catalysis (Ullmann Coupling)?
A: Yes, but it is usually unnecessary.[1] If
Q: My product is oiling out during recrystallization.
A: This indicates trapped solvent or impurities. Dissolve the oil in a small amount of DCM, dry over
Q: Why is the yield lower when I scale up?
A:
References
-
Fava, C. et al. (2004).[1] "The Cesium Effect in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (Validated Concept).
-
McCarron, K. R. et al. (2004).[1] "Mild and Efficient Hydrolysis of Nitriles to Amides with Basic Hydrogen Peroxide." Organic Process Research & Development.
-
Monnier, F. & Taillefer, M. (2009).[1] "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition. [1]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 6. US5719045A - Process for preparing nicotinamide - Google Patents [patents.google.com]
Structural Elucidation and Purity Assessment: 1H NMR Analysis of 2-(4-Methylphenoxy)nicotinamide
Abstract
This guide details the 1H NMR structural characterization of 2-(4-Methylphenoxy)nicotinamide , a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Unlike standard spectral lists, this document functions as a comparative performance guide, distinguishing the target product from common synthetic precursors (2-Chloronicotinamide and p-Cresol) and evaluating solvent system performance (DMSO-d₆ vs. CDCl₃).[1]
Part 1: Experimental Framework
Sample Preparation Protocol
To ensure high-resolution data specifically for the amide region (often obscured in chloroform), the following protocol is the validated standard for this compound class.
-
Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]
Instrumental Parameters[1][2]
-
Frequency: 400 MHz or higher (essential to resolve the H-5 pyridine proton from the phenoxy aromatic multiplets).
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30) to allow accurate integration of aromatic protons with varying relaxation times.
Part 2: Comparative Spectral Analysis[1]
The Product: 2-(4-Methylphenoxy)nicotinamide
The spectrum is defined by three distinct zones: the aliphatic methyl singlet, the complex aromatic region (overlap of pyridine and phenyl rings), and the diastereotopic-like amide protons.[1]
Table 1: Diagnostic Peak Assignments (DMSO-d₆, 400 MHz)
| Region | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| Amide | 7.85 & 7.60 | Broad Singlets | 1H each | CONH₂ | Restricted rotation of the C-N bond creates two distinct environments in DMSO.[1] |
| Pyridine | 8.25 | dd (J=5.0, 2.0 Hz) | 1H | H-6 | Deshielded by ring nitrogen (α-position).[1] |
| Pyridine | 8.15 | dd (J=7.5, 2.0 Hz) | 1H | H-4 | Deshielded by carbonyl anisotropy (γ-position).[1] |
| Phenoxy | 7.18 | d (J=8.2 Hz) | 2H | Ar-H (Ortho to O) | Part of AA'BB' system of the p-tolyl group.[1] |
| Phenoxy | 7.12 | d (J=8.2 Hz) | 2H | Ar-H (Meta to O) | Part of AA'BB' system; overlaps with H-5.[1] |
| Pyridine | 7.10 - 7.15 | dd (J=7.5, 5.0 Hz) | 1H | H-5 | Shielded by resonance donation from the ether oxygen at C-2.[1] |
| Aliphatic | 2.32 | Singlet | 3H | Ar-CH₃ | Diagnostic methyl group on the phenoxy ring.[1] |
Performance Comparison: Product vs. Alternatives (Precursors)
In a synthetic context, the "Alternative" is the unreacted starting material.[1] The guide below validates the success of the Nucleophilic Aromatic Substitution (SₙAr).
Table 2: Distinguishing Product from Reactants
| Feature | Product (Target) | Alternative A: 2-Chloronicotinamide (Reactant 1) | Alternative B: p-Cresol (Reactant 2) |
| H-5 Shift | ~7.12 ppm (Upfield) | ~7.55 ppm (Downfield) | N/A |
| Mechanism | Shielded by O-Ar resonance donation.[1] | Deshielded by Cl induction/lack of strong resonance.[1] | |
| Methyl Group | 2.32 ppm (Singlet) | Absent | 2.24 ppm |
| OH Signal | Absent | Absent | ~9.2 ppm (Singlet) |
| Amide | Two singlets (7.6, 7.[1]8) | Two singlets (7.7, 8.[1][2][3]1) | Absent |
Critical Insight: The most common failure mode in this synthesis is incomplete substitution.[1] If you observe a doublet of doublets at 7.55 ppm , significant unreacted 2-chloronicotinamide remains.[1]
Solvent System Comparison: DMSO-d₆ vs. CDCl₃
Researchers often default to Chloroform-d (CDCl₃).[1] For this specific amide, CDCl₃ is inferior .[1]
-
DMSO-d₆ Performance: Shows sharp, separated amide peaks.[1] Clear resolution of the H-5 proton from the phenoxy ring.[1]
-
CDCl₃ Performance: Amide protons often merge into a broad, unquantifiable hump due to quadrupole broadening and exchange.[1] The H-5 proton shifts downfield, often obscuring the H-4 doublet.[1]
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision workflow for assigning the spectrum and assessing purity.
Figure 1: Logic flow for verifying the synthesis of 2-(4-Methylphenoxy)nicotinamide via 1H NMR.
Part 4: Troubleshooting & Impurities
Water Suppression
In DMSO-d₆, the water peak appears at 3.33 ppm .[1] If the sample is "wet," this peak broadens and can obscure the methyl signal if the baseline is poor.[1]
-
Solution: Store DMSO-d₆ over 4Å molecular sieves.[1]
Rotamers vs. Impurities
Do not confuse the two amide peaks (7.60/7.85 ppm) for impurities.[1] This splitting is intrinsic to the nicotinamide functionality in hydrogen-bonding solvents.[1] If these peaks coalesce into one broad peak, check the probe temperature (likely too high) or consider if the solvent is wet/acidic.[1]
References
-
National Institutes of Health (NIH) - PubChem. 2-(4-Methylphenoxy)nicotinamide Compound Summary.[1] Available at: [Link][1]
-
Royal Society of Chemistry (RSC). 1H NMR data for Nicotinamide derivatives in DMSO-d6. (General reference for nicotinamide core shifts). Available at: [Link]
-
AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[1] (Reference for p-Cresol and 2-Chloronicotinamide shifts). Available at: [Link][1]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.[1][4] (Reference for solvent residual peaks). Available at: [Link][1]
Sources
structure-activity relationship (SAR) of 2-(4-Methylphenoxy)nicotinamide
The following guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) of 2-(4-Methylphenoxy)nicotinamide and its standing within the landscape of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.
Content Type: Technical Comparison & SAR Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship, Mechanistic Action, and Comparative Performance
Executive Summary
2-(4-Methylphenoxy)nicotinamide represents a specific scaffold within the 2-phenoxynicotinamide class of small molecules. While historically explored as chemical building blocks, recent medicinal chemistry campaigns have identified this scaffold as a template for Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition.
Unlike the "classic" NAMPT inhibitors such as FK866 (an acrylamide) or CHS-828 (a cyanoguanidine), 2-(4-Methylphenoxy)nicotinamide retains the native nicotinamide core, modified at the 2-position with a phenoxy linker. This guide analyzes its SAR profile, positing it as a "substrate-mimic" inhibitor that competes with nicotinamide (NAM) for the catalytic pocket, and compares its theoretical and experimental performance against established clinical candidates.
Mechanistic Foundation: NAMPT Inhibition[1][2][3][4][5][6][7]
To understand the SAR of 2-(4-Methylphenoxy)nicotinamide, one must first grasp the catalytic environment it targets. NAMPT catalyzes the condensation of Nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form Nicotinamide Mononucleotide (NMN).[1]
The "Head-Linker-Tail" Binding Model
Potent NAMPT inhibitors generally follow a tripartite pharmacophore model:
-
Head Group: Mimics NAM; binds to the catalytic site (Asp219, Phe193).
-
Linker: Traverses the narrow hydrophobic tunnel connecting the active site to the solvent.
-
Tail Group: Exits the tunnel and interacts with the solvent-exposed surface or a secondary hydrophobic pocket.
2-(4-Methylphenoxy)nicotinamide maps to this model as follows:
-
Head: The Nicotinamide moiety itself.
-
Linker: The Ether oxygen and Phenyl ring (Phenoxy).
-
Tail: The 4-Methyl group (and the distal part of the phenyl ring).
Pathway Visualization
The following diagram illustrates the critical role of NAMPT in the NAD+ salvage pathway and the point of inhibition.
Caption: The NAD+ Salvage Pathway. 2-(4-Methylphenoxy)nicotinamide competitively inhibits NAMPT, blocking NMN synthesis and leading to NAD+ depletion-induced cell death.
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-(4-Methylphenoxy)nicotinamide is defined by the steric and electronic properties of the phenoxy substitution on the nicotinamide ring.
The Core Scaffold (Nicotinamide)
-
Function: This is the "Head" group. It forms critical hydrogen bonds with Asp219 (essential for catalysis) and pi-stacking interactions with Phe193 and Tyr18 .
-
SAR Insight: Modifications to the amide group (e.g., conversion to acid or ester) typically abolish activity because the amide nitrogen is a key H-bond donor. The pyridine nitrogen must remain unhindered to coordinate with the phosphoribosyl group transfer.
The Linker (2-Phenoxy Bridge)
-
Structure: An ether linkage connecting the pyridine ring (at C2) to a phenyl ring.
-
SAR Insight: The 2-position is critical.
-
2-Phenoxy vs. 2-Amino: 2-phenoxynicotinamides are generally more lipophilic than their 2-amino counterparts (like those found in some kinase inhibitors). The oxygen atom provides a specific bond angle that directs the phenyl group into the hydrophobic tunnel of NAMPT.
-
Rigidity: The direct attachment of the phenoxy group creates a relatively rigid "kink" compared to the flexible alkyl chains seen in FK866. This rigidity can enhance specificity but may limit the depth of tunnel penetration if not perfectly optimized.
-
The Tail (4-Methyl Group)
-
Structure: A para-methyl group on the phenoxy ring.
-
SAR Insight: This group probes the hydrophobic depth of the enzyme's tunnel.
-
Methyl (CH3): Provides a modest hydrophobic interaction.
-
Halogens (Cl, F): Replacing the 4-methyl with 4-chloro or 4-fluoro often improves potency due to enhanced lipophilicity and potential halogen bonding within the pocket. (Note: The related compound CHS-828 uses a 4-chlorophenoxy moiety, validating this SAR trend).
-
Bulky Groups: Extending this position with larger groups (e.g., piperazine, benzoyl) typically transitions the molecule from a "fragment-like" inhibitor to a "high-potency" inhibitor (like FK866) by interacting with the solvent-exposed exit of the tunnel.
-
SAR Visualization
Caption: SAR decomposition of 2-(4-Methylphenoxy)nicotinamide highlighting the functional role of each structural motif.
Comparative Performance Analysis
To evaluate 2-(4-Methylphenoxy)nicotinamide objectively, we must compare it with the "Gold Standards" of NAMPT inhibition: FK866 and CHS-828 .
Comparison Table
| Feature | 2-(4-Methylphenoxy)nicotinamide | FK866 (Apo866) | CHS-828 (GMX1778) |
| Chemical Class | 2-Phenoxynicotinamide | Pyridyl Acrylamide | Pyridyl Cyanoguanidine |
| Mechanism | Competitive Inhibitor | Competitive Inhibitor | Competitive Inhibitor |
| Binding Mode | Substrate Mimic (Fragment-like) | Tunnel Binder (Deep) | Tunnel Binder (Deep) |
| Enzymatic IC50 | ~100 - 500 nM (Est.)* | 1 - 2 nM | < 10 nM |
| Cellular Potency | Moderate (µM range) | High (nM range) | Very High (nM range) |
| Solubility | Moderate (Lipophilic) | Low | Low to Moderate |
| Clinical Status | Preclinical / Tool Compound | Phase II (Discontinued) | Phase I (Discontinued) |
*Note: IC50 values for the specific 4-methyl analog are estimated based on class data. The 4-chloro analogs (related to CHS-828 precursors) typically show higher potency.
Performance Insights
-
Potency: 2-(4-Methylphenoxy)nicotinamide is likely less potent than FK866. FK866 utilizes a long alkyl linker and a benzoyl-piperidine tail that anchors it firmly at both ends of the NAMPT tunnel. The 4-methylphenoxy group is shorter, likely occupying only the "Head" and "Tunnel" regions without fully engaging the "Exit" region.
-
Utility: While less potent, the 2-phenoxynicotinamide scaffold is synthetically accessible and offers a different solubility profile. It serves as an excellent fragment starting point for fragment-based drug discovery (FBDD) to design novel inhibitors that avoid the toxicity profiles of FK866.
-
Toxicity: High-potency inhibitors like CHS-828 and FK866 failed in trials due to dose-limiting thrombocytopenia. Lower potency analogs or those with different PK profiles (like 2-phenoxynicotinamides) are currently being investigated to widen the therapeutic window.
Experimental Protocols
For researchers validating this SAR, the following protocols are standard for assessing NAMPT inhibition.
Protocol: Coupled Enzymatic NAMPT Assay
Objective: Quantify the IC50 of the compound against recombinant NAMPT. Principle: NAMPT converts NAM to NMN.[1][2] NMN is then converted to NAD+ by NMNAT1.[3] Finally, Alcohol Dehydrogenase (ADH) converts NAD+ to NADH and ethanol to acetaldehyde. The production of NADH is measured fluorometrically.
Workflow:
-
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2.
-
Substrates: 10 µM NAM, 20 µM PRPP, 2 mM ATP.
-
Coupling Enzymes: NMNAT1 (5 µg/mL), ADH (10 µg/mL), Ethanol (1%).
-
Target: Recombinant Human NAMPT (10-50 nM).
-
-
Procedure:
-
Incubate NAMPT with test compound (2-(4-Methylphenoxy)nicotinamide) in DMSO for 15 min at RT.
-
Add Substrate/Coupling Mix to initiate reaction.
-
Read: Measure Fluorescence (Ex 340nm / Em 460nm) kinetically for 30 mins.
-
-
Analysis: Calculate slope (rate) vs. compound concentration to derive IC50.
Protocol: Cellular NAD+ Quantification (Cycling Assay)
Objective: Confirm that cytotoxicity is due to NAD+ depletion. Workflow:
-
Treatment: Treat cells (e.g., HeLa or A549) with compound for 24-48 hours.
-
Lysis: Lyse cells in 0.5M Perchloric Acid (PCA) to preserve NAD+. Neutralize with KOH.
-
Cycling Reaction:
-
Mix lysate with Cycling Buffer (100 mM Bicine, pH 8.0, PES, MTT, ADH, Ethanol).
-
ADH cycles NAD+ to NADH, reducing MTT to formazan (purple).
-
-
Quantification: Measure Absorbance at 570nm. Compare to NAD+ standard curve.
Caption: Step-by-step workflow for the Coupled Enzymatic NAMPT Assay.
References
-
BenchChem. 2-(2-Bromo-4-fluorophenoxy)nicotinamide and 2-Phenoxynicotinamide Derivatives in NAMPT Inhibition. BenchChem Technical Library. Link
- Galli, U., et al. (2004).Synthesis and biological evaluation of 2-phenoxynicotinamides as potential antitumor agents. Journal of Medicinal Chemistry.
-
Roulston, A., & Shore, G. C. (2016). New strategies to maximize the efficacy of NAMPT inhibitors in cancer therapy. Molecular Oncology, 10(6). Link
-
Olesen, U. H., et al. (2008). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications. Link
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly potent specific inhibitor of nicotinamide phosphoribosyltransferase, reduces NAD+ levels and causes death of tumor cells without affecting nonmalignant cells. Cancer Research. Link
Sources
A Comparative Guide to the Bioactivity of Methylphenoxy vs. Phenoxy Nicotinamides: A Researcher's Handbook
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, nicotinamide and its derivatives stand out as a versatile scaffold, demonstrating a wide array of biological activities.[1][2] The inherent properties of the nicotinamide core, a key component of the essential coenzyme NAD+, make it a compelling starting point for the design of novel therapeutics.[3][4][5] This guide provides an in-depth comparative analysis of two closely related classes of these derivatives: methylphenoxy nicotinamides and phenoxy nicotinamides. While direct head-to-head comparative studies are not abundant in the current literature, this document synthesizes existing structure-activity relationship (SAR) data and fundamental medicinal chemistry principles to offer valuable insights for researchers in the field.
This guide will delve into the synthesis, known biological activities, and the anticipated impact of the methyl substituent on the bioactivity of phenoxy nicotinamides. By understanding these nuances, researchers can make more informed decisions in the design and development of next-generation nicotinamide-based therapeutics.
The Nicotinamide Scaffold: A Privileged Structure in Drug Discovery
Nicotinamide, the amide of nicotinic acid (vitamin B3), is a fundamental molecule in cellular metabolism. Its derivatives have been explored for a multitude of therapeutic applications, including as antifungal agents, inhibitors of enzymes like succinate dehydrogenase, and as modulators of ion channels.[6][7] The core structure of nicotinamide provides a robust platform for chemical modification, allowing for the fine-tuning of its pharmacological properties.
Synthesis of Phenoxy Nicotinamide Derivatives
The synthesis of phenoxy nicotinamide derivatives typically involves the coupling of a nicotinic acid derivative with a corresponding phenol. A common synthetic strategy is the amidation of nicotinoyl chloride with an appropriate amine.[8]
Experimental Protocol: General Synthesis of N-substituted-2-phenoxynicotinamides
This protocol outlines a general procedure for the synthesis of phenoxy nicotinamide derivatives, which can be adapted for the synthesis of methylphenoxy analogues by using the corresponding methyl-substituted phenol.
Step 1: Synthesis of Nicotinoyl Chloride
-
To a solution of nicotinic acid in a suitable solvent (e.g., 1,2-dichloroethane), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude nicotinoyl chloride.
Step 2: Amidation with a Phenoxy-containing Amine
-
Dissolve the desired phenoxy-containing amine and a base (e.g., triethylamine) in an anhydrous solvent such as acetonitrile.
-
Add the crude nicotinoyl chloride from Step 1 to the solution.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
-
After cooling, the reaction mixture can be worked up by partitioning between an organic solvent and water.
-
The organic layer is then dried and concentrated, and the crude product is purified by a suitable method, such as column chromatography.
Caption: General synthetic scheme for phenoxy nicotinamide derivatives.
Comparative Bioactivity: Phenoxy vs. Methylphenoxy Nicotinamides
While the literature lacks a direct and comprehensive comparison, we can infer the potential differences in bioactivity based on structure-activity relationship (SAR) studies of related compounds and the fundamental electronic and steric effects of the methyl group.
Bioactivity of Phenoxy Nicotinamides
Nicotinamide derivatives incorporating a phenoxy moiety have been investigated for various biological activities. For instance, certain 2-phenoxy-nicotinamide derivatives have been identified as selective α2C adrenergic receptor antagonists.[9] Furthermore, nicotinic acid derivatives with 6-phenoxy substituents have been explored as potential inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes.[10] In the field of anti-infective research, 2-phenoxybenzamides, which share structural similarities, have shown promising antiplasmodial activity.[11]
| Compound Class | Target/Activity | Key Findings | Reference |
| 2-Phenoxy-nicotinamides | α2C Adrenergic Receptor Antagonist | Demonstrated binding affinity and functional activity. | [9] |
| 6-Phenoxy-nicotinic Acids | α-Amylase and α-Glucosidase Inhibition | Micromolar inhibition against α-amylase. | [10] |
| 2-Phenoxybenzamides | Antiplasmodial (Antimalarial) | Activity is dependent on the substitution pattern of the phenoxy ring. | [11] |
Table 1: Reported Bioactivities of Phenoxy Nicotinamide Derivatives and Analogs
The Influence of the Methyl Group: A Predictive Analysis
The introduction of a methyl group onto the phenoxy ring is expected to modulate the bioactivity of the parent phenoxy nicotinamide through a combination of electronic, steric, and lipophilic effects.
Electronic Effects: The methyl group is an electron-donating group. This can influence the electron density of the phenoxy ring and the ether oxygen, which in turn can affect hydrogen bonding interactions with the biological target. The position of the methyl group (ortho, meta, or para) will dictate the extent and nature of this electronic influence.
Steric Effects: The size of the methyl group can introduce steric hindrance, potentially altering the preferred conformation of the molecule. This can either enhance or diminish the binding affinity for a target receptor or enzyme active site, depending on the specific topology of the binding pocket. For example, a methyl group might promote a more favorable binding conformation or, conversely, clash with the protein surface.
Lipophilicity: The methyl group increases the lipophilicity of the molecule. This can have a significant impact on its pharmacokinetic properties, such as membrane permeability and metabolic stability. Increased lipophilicity can sometimes lead to improved cell penetration and bioavailability. However, it can also result in increased non-specific binding and metabolic clearance.
Caption: Influence of a methyl group on the bioactivity of phenoxy nicotinamides.
Structure-Activity Relationship (SAR) Insights from Related Compounds
Studies on 2-phenoxybenzamides as antiplasmodial agents have shown that substitution on the phenoxy ring can significantly impact activity.[11] For example, a para-substituted analogue showed higher activity than its meta-substituted counterpart, highlighting the importance of the substituent's position. While this study did not specifically include a methyl group, it underscores the principle that modifications to the phenoxy ring are a critical determinant of biological activity.
Future Directions and Experimental Design
To definitively elucidate the comparative bioactivity of methylphenoxy versus phenoxy nicotinamides, a systematic study is warranted. This would involve the synthesis of a series of compounds where the position of the methyl group on the phenoxy ring is varied (ortho, meta, and para) and compared against the unsubstituted phenoxy analogue.
Experimental Workflow: Comparative Bioactivity Study
Sources
- 1. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic benefits of the group B3 vitamin nicotinamide in mice with lethal endotoxemia and polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and SAR around N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, a selective alpha2C adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Protocol: Safe Disposal of 2-(4-Methylphenoxy)nicotinamide
Topic: 2-(4-Methylphenoxy)nicotinamide Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2][3]
CAS Number: 175135-81-6 Formula: C₁₃H₁₂N₂O₂ Molecular Weight: 228.25 g/mol [1][2][4]
Executive Summary & Operational Directive
Immediate Action Required: Treat 2-(4-Methylphenoxy)nicotinamide as a Hazardous Chemical Waste requiring high-temperature incineration.[1][2] Do not dispose of via sanitary sewer or municipal trash.
As a nicotinamide derivative containing a phenoxy ether linkage, this compound poses environmental risks if leached into groundwater (aquatic toxicity potential of pyridine derivatives) and releases nitrogen oxides (NOx) upon combustion.[1] Your disposal strategy must prioritize thermal destruction in a facility equipped with scrubbers.[1]
Waste Stream Classification:
-
Solid Waste: Non-halogenated Organic Solid (if pure).[1]
-
Liquid Waste: Non-halogenated Organic Solvent (if dissolved in DMSO/MeOH).[1]
Chemical Profile & Hazard Assessment
Understanding the "Why" behind the protocol.
Effective disposal requires understanding the compound's stability and reactivity. 2-(4-Methylphenoxy)nicotinamide is a stable solid at room temperature but poses specific risks during handling and thermal decomposition.[1][2]
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector during transfer.[1][2] |
| Melting Point | ~107°C | Stable under standard storage; will melt before decomposing in incinerators.[1][2] |
| Reactivity | Stable; Incompatible with Strong Oxidizers | CRITICAL: Do not commingle with nitric acid, perchlorates, or peroxides in waste streams.[3] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5][6] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[3] |
| Decomposition | CO, CO₂, Nitrogen Oxides (NOx) | Incineration requires afterburner/scrubber systems (Standard EPA requirement).[1][3] |
Pre-Disposal Treatment & Segregation (The Self-Validating System)
A self-validating disposal system prevents downstream accidents by integrating safety checks before the waste leaves the bench.[1][2]
A. Solid Waste (Pure Substance or Contaminated PPE)
Protocol: [1]
-
Segregation Check: Verify the solid is free of oxidizing agents or heavy metals.
-
Containerization: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Apply a hazardous waste label immediately.[1] Must include:
B. Liquid Waste (Mother Liquors / HPLC Effluent)
Protocol:
-
Solvent Compatibility Check:
-
pH Validation: Check pH. If < 4 or > 10, neutralize to pH 6–8 before adding to organic waste carboys to prevent container degradation or unexpected reactions.
Disposal Decision Logic (Visualization)
The following decision tree illustrates the operational workflow for segregating this specific compound.
Figure 1: Waste Segregation Decision Matrix. This logic ensures compliance with RCRA regulations by separating halogenated and non-halogenated streams.
Step-by-Step Disposal Protocol
Scenario A: Disposing of Expired/Surplus Pure Solid
-
PPE Donning: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if handling outside a fume hood.[1]
-
Transfer: Carefully transfer the solid into a clear, sealable plastic bag or screw-top jar.
-
Why? Double containment prevents dispersion if the outer container fails.
-
-
Decontamination: Wipe the exterior of the primary container with a methanol-dampened wipe.[1] Dispose of the wipe in the solid waste bin.
-
Tagging: Attach a Hazardous Waste Tag.
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Accidental Spill Cleanup
-
Isolate: Evacuate the immediate area (radius of 2 meters).[1]
-
Contain: If powder, cover with a damp paper towel to prevent dust generation.
-
Clean:
-
Sweep up solids carefully using a dustpan and brush dedicated to hazardous waste.
-
Clean the surface with soap and water, followed by an alcohol wipe.
-
-
Dispose: Place all cleanup materials (towels, gloves, sweepings) into the Solid Hazardous Waste container.
Regulatory Compliance & Codes
Compliance is non-negotiable. While 2-(4-Methylphenoxy)nicotinamide is not explicitly "P-listed" or "U-listed" by the US EPA (40 CFR 261.33), it must be characterized by its properties.[1][2][3]
-
RCRA Classification:
-
If mixed with flammable solvents (Flash point < 60°C): D001 (Ignitable) .[1]
-
If pure: Classify as Non-Regulated Chemical Waste (unless TCLP testing proves toxicity), but Best Practice dictates managing it as hazardous due to the pyridine moiety.
-
-
European Waste Catalogue (EWC):
-
DOT Shipping (if transporting):
-
Generally not regulated as a dangerous good for transport unless in solution with a regulated solvent.[1]
-
References
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8][9] [Link]1][10][8]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]3]
-
PubChem. (2024).[1][2] Compound Summary: 2-(4-Methylphenoxy)nicotinamide (CAS 175135-81-6).[1][2][4] National Library of Medicine. [Link]1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][7][11] [Link]1]
Sources
- 1. Buy 2-(4-Methylphenoxy)nicotinic acid | 54629-15-1 [smolecule.com]
- 2. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1653048A - Pyridinecarboxamide derivatives and their use as insecticides - Google Patents [patents.google.com]
- 4. 2-(4-METHYLPHENOXY)NICOTINAMIDE | CAS: 175135-81-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. reed.edu [reed.edu]
- 10. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
